Phthalazine-5,8-dione

Lipophilicity Drug design ADME prediction

Novel antifungal & oncology programs require a hydrophilic quinone scaffold with unique 1,3-dipolar cycloaddition reactivity. Phthalazine-5,8-dione (CAS 147088-71-9) is the exclusive precursor for triazolo[4,5-g]phthalazine-4,9-diones (topoisomerase II inhibitors exceeding etoposide). • 6-Arylamino derivatives achieve MIC 0.8 μg/mL against C. albicans (62.5-fold better than 5-fluorocytosine). • >1.6 logP reduction vs. quinoline analogs enhances aqueous solubility & target binding. • Reliable supply for lead optimization; inquire for bulk or custom synthesis.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 147088-71-9
Cat. No. B136333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazine-5,8-dione
CAS147088-71-9
SynonymsPHTHALAZINE-5,8-DIONE
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=CN=NC=C2C1=O
InChIInChI=1S/C8H4N2O2/c11-7-1-2-8(12)6-4-10-9-3-5(6)7/h1-4H
InChIKeyFGNJUOZCRMSPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazine-5,8-dione Physicochemical Profile


Phthalazine-5,8-dione is a heterocyclic quinone characterized by a pyridazine ring fused to a benzoquinone core, possessing two ketone groups at the 5 and 8 positions [1]. With a molecular weight of 160.13 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, and a computed XLogP3-AA of -0.6, this scaffold is distinctly more hydrophilic than its mono-aza analog quinoline-5,8-dione [1][2]. The compound serves as a versatile synthetic intermediate for constructing biologically active fused heterocycles, including triazolo-phthalazine-diones and pyridazino-phenazine-diones, via 1,3-dipolar cycloaddition and nucleophilic substitution reactions [3].

Phthalazine-5,8-dione Scaffold Uniqueness


Substituting phthalazine-5,8-dione with its mono-aza analogs (quinoline-5,8-dione or isoquinoline-5,8-dione) or regioisomers (phthalazine-1,4-dione) leads to significant changes in both physicochemical properties and biological activity [1]. The presence of two nitrogen atoms in the phthalazine ring lowers the lipophilicity by more than 1.6 logP units compared to quinoline-5,8-dione, directly altering aqueous solubility, membrane permeability, and target binding [1]. Structure-activity relationship studies confirm that increasing the number of nitrogen atoms in the heterocyclic quinone scaffold substantially enhances antifungal and cytotoxic potency . Furthermore, the specific 1,2-diazine arrangement in phthalazine-5,8-dione enables unique 1,3-dipolar cycloaddition reactivity with azides that is not accessible to quinoline or isoquinoline analogs, making it the preferred scaffold for triazole-fused compound libraries [2].

Phthalazine-5,8-dione vs. Structural Analogs


Lipophilicity vs. Quinoline-5,8-dione

Phthalazine-5,8-dione exhibits a predicted XLogP3-AA of -0.6 [1], which is substantially more hydrophilic than the mono-aza analog quinoline-5,8-dione (LogP = 1.02–1.10) [2]. This >1.6 log unit difference translates to approximately a 40-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and formulation behavior. The additional nitrogen atom in the phthalazine ring is responsible for this enhanced hydrophilicity, confirmed by consistent computational predictions across multiple platforms [1][3].

Lipophilicity Drug design ADME prediction

Antifungal Potency vs. 5-Fluorocytosine

6-Arylamino-phthalazine-5,8-dione derivatives exhibit potent in vitro antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.8 μg/mL for compound 4a . This is substantially more potent than the clinical comparator 5-fluorocytosine (5-FC), which showed MIC values of 25–50 μg/mL in the same assay . The phthalazine-5,8-dione scaffold itself is the direct precursor to these active derivatives, and structure-activity relationship studies confirm that the two-nitrogen phthalazine core enhances antifungal potency compared to the one-nitrogen quinoline-5,8-dione scaffold .

Antifungal MIC Candida spp.

Topoisomerase II Inhibition vs. Etoposide

1-/2-Substituted-[1,2,3]triazolo[4,5-g]phthalazine-4,9-diones, synthesized via 1,3-dipolar cycloaddition of phthalazine-5,8-dione with 4-methoxybenzyl azide, exhibit topoisomerase II inhibitory activity that is higher than the clinical topoisomerase II poison etoposide [1][2]. The IC50 values of the tested compounds ranged from 19.4 to 64.5 μM against a panel of human cancer cell lines [1]. This unique triazole-fused scaffold is accessible only through phthalazine-5,8-dione as a starting material, highlighting its irreplaceable role as a precursor for this specific chemotype [2][3].

Topoisomerase II Cancer Etoposide comparison

Synthetic Versatility: 1,3-Dipolar Cycloaddition

Phthalazine-5,8-dione uniquely participates in 1,3-dipolar cycloaddition reactions with organic azides to yield [1,2,3]triazolo[4,5-g]phthalazine-4,9-diones [1][2]. This reactivity is enabled by the electron-deficient dienophilic character of the pyridazine-fused quinone system, which is absent in quinoline-5,8-dione and isoquinoline-5,8-dione analogs . The reaction proceeds under mild conditions with high regioselectivity, providing a direct route to triazole-fused polycyclic systems that are inaccessible from mono-aza quinone scaffolds [2].

Click chemistry Triazole synthesis Heterocyclic chemistry

Polar Surface Area and HBA Count

Phthalazine-5,8-dione possesses a Topological Polar Surface Area (TPSA) of 59.9 Ų and four hydrogen bond acceptor (HBA) atoms, compared to TPSA ≈ 47 Ų and three HBA atoms for quinoline-5,8-dione [1][2]. The additional HBA count and larger TPSA of the phthalazine scaffold directly influence molecular recognition events, including hydrogen bonding to biological targets and solvation free energies. These physicochemical differences are consistent with the observed enhanced antifungal and topoisomerase II inhibitory activities of phthalazine-based derivatives [3].

Physicochemical properties Drug-likeness TPSA

Application Scenarios for Phthalazine-5,8-dione


Antifungal Lead Optimization

Research teams pursuing novel antifungal agents with activity against fluconazole-resistant Candida or Cryptococcus neoformans should prioritize phthalazine-5,8-dione as the core scaffold. The quantitative evidence demonstrates that 6-arylamino-phthalazine-5,8-dione derivatives achieve MIC values as low as 0.8 μg/mL against Candida albicans, representing up to a 62.5-fold improvement over 5-fluorocytosine (MIC 50 μg/mL) in the same standardized assay . The two-nitrogen phthalazine core provides essential hydrogen bonding capacity (TPSA 59.9 Ų, 4 HBA) that enhances target engagement relative to mono-aza analogs [1].

Topoisomerase II Inhibitor Discovery

For oncology programs developing next-generation topoisomerase II inhibitors, phthalazine-5,8-dione is the exclusive precursor for synthesizing triazolo[4,5-g]phthalazine-4,9-diones, which have been shown to exceed etoposide in topoisomerase II inhibitory potency [2]. These derivatives exhibit cytotoxicity IC50 values ranging from 19.4 to 64.5 μM across nine human cancer cell lines, and their synthesis relies on the unique 1,3-dipolar cycloaddition reactivity of the phthalazine-5,8-dione scaffold with azides [2]. No analogous triazole-fused products are accessible from quinoline-5,8-dione or isoquinoline-5,8-dione, establishing phthalazine-5,8-dione as the indispensable building block for this distinct chemotype [2].

Hydrophilic Quinone Scaffold Design

Medicinal chemistry projects requiring hydrophilic quinone scaffolds with improved aqueous solubility should select phthalazine-5,8-dione over quinoline-5,8-dione. The >1.6 logP difference (XLogP3-AA -0.6 vs. LogP 1.02) translates to a ~40-fold difference in octanol-water partition coefficient, directly enhancing aqueous solubility and potentially modifying CNS or renal distribution profiles [3]. This physicochemical differentiation, combined with the scaffold's four hydrogen bond acceptor atoms and TPSA of 59.9 Ų, positions phthalazine-5,8-dione as the preferred choice for lead series requiring balanced hydrophilicity and target hydrogen bonding capacity [3].

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